molecular formula C8H7IN2 B6336035 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 260431-71-8

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6336035
CAS No.: 260431-71-8
M. Wt: 258.06 g/mol
InChI Key: AWSQFYGAAAQKFU-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 260431-71-8) is a high-value halogenated heteroaromatic building block critical in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H7IN2 and a molecular weight of 258.06 g/mol, features a reactive iodine atom at the 3-position of the pyrrolopyridine scaffold, making it an ideal precursor for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Negishi couplings . This allows researchers to efficiently construct more complex molecular architectures for screening and development. The compound requires specific storage conditions to maintain stability, and it is recommended to keep it in a dark place, sealed under dry conditions, and at a temperature of 2-8°C . As a versatile synthetic intermediate, it is primarily utilized in the exploration of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the associated Safety Data Sheet for proper handling precautions, as the compound carries hazard statements H302, H315, H318, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-iodo-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSQFYGAAAQKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method is the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-methyl-1H-pyrrolo[2,3-b]pyridine .

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in biological systems is primarily related to its ability to interact with specific molecular targets, such as kinases. The iodine atom can form halogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function, which is useful in the development of therapeutic agents .

Comparison with Similar Compounds

Halogenated Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
3-Iodo-1H-pyrrolo[2,3-b]pyridine 3-I, 1-H 244.03 Reactive intermediate; used in Suzuki couplings. Hazard: H302, H315 .
5-Bromo-1H-pyrrolo[2,3-b]pyridine 5-Br, 1-H 197.02 Less sterically hindered than 3-iodo analogues; lower molecular weight.
3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 3-I, 6-CH3, 5-NO2 303.06 Nitro group enhances electrophilicity; used in anticancer research .

Alkylated and Aryl-Substituted Derivatives

Compound Name Substituents Key Differences Bioactivity Example Reference
1-Methyl-1H-pyrrolo[2,3-b]pyridine 1-CH3 Lacks iodine; used as a base scaffold for further functionalization . Intermediate in kinase inhibitor synthesis .
5-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine 3-Ethynyl, 5-aryl Ethynyl group enables π-stacking; dimethoxyphenyl enhances solubility . Studied for kinase inhibition .
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Indole-pyrrolidine fusion Expanded ring system; altered pharmacokinetics . Multi-target inhibitors .

Physicochemical Properties

  • Reactivity : The 3-iodo substituent in 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine facilitates cross-coupling reactions more efficiently than bromo analogues (e.g., 5-bromo derivatives) due to iodine’s superior leaving-group ability .
  • Solubility : Methylation at N1 improves solubility in organic solvents compared to unmethylated analogues (e.g., logP of 3-Iodo-1-methyl derivative: ~2.5 vs. ~1.8 for 3-Iodo-1H) .
  • Stability: Iodinated derivatives are more light-sensitive than brominated or non-halogenated compounds, requiring storage in amber vials .

Biological Activity

Cytochrome P450 Inhibition

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has shown promise as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition could have significant implications for drug metabolism and interactions. The compound's ability to modulate CYP1A2 activity suggests potential applications in drug development and pharmacokinetic studies.

Kinase Inhibition

Research has indicated that compounds with similar structures to this compound exhibit inhibitory activity against various kinases, particularly those in the fibroblast growth factor receptor (FGFR) family . While specific data for this compound is limited, structurally similar compounds have shown potent inhibition of FGFR1, FGFR2, and FGFR3.

Table 1: FGFR Inhibition by Structurally Similar Compounds

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h7925712

Anticancer Activity

The pyrrolo[2,3-b]pyridine scaffold, to which this compound belongs, has been extensively studied for its anticancer properties . While specific data for this compound is not available, structurally similar compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Compound 4h

A structurally similar compound, 4h, demonstrated significant anticancer activity in breast cancer cells :

  • Inhibited 4T1 cell proliferation
  • Induced apoptosis in 4T1 cells
  • Significantly inhibited migration and invasion of 4T1 cells

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

Neurodegenerative Disease Potential

Compounds with similar structures to this compound have been studied for their potential in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) disorders. While specific studies on this compound in this context are lacking, its structural similarity to compounds with CNS activity suggests potential applications in this area.

Structure-Activity Relationships

The unique positioning of the iodine substituent and the methyl group in this compound significantly influences its reactivity and biological interactions. This specific configuration allows for targeted applications in medicinal chemistry and provides insights into structure-function relationships within similar compounds.

Q & A

Q. What are the common synthetic routes for 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions affect yield and purity?

The synthesis typically involves multi-step reactions starting from pyrrolo[2,3-b]pyridine precursors. Key steps include iodination at the 3-position using N-iodosuccinimide (NIS) and methylation at the 1-position with methyl iodide (MeI) under basic conditions (e.g., NaH in THF). Reaction conditions such as solvent choice (e.g., THF, DMF), temperature control (0°C to room temperature), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) critically influence yield and purity. Optimization often requires iterative adjustments to avoid side reactions like over-iodination or demethylation .

Q. Which spectroscopic techniques are used to characterize this compound, and what key structural features do they confirm?

  • ¹H/¹³C NMR : Confirms the methyl group (δ ~3.5 ppm for CH₃) and aromatic protons (δ 7.2–8.2 ppm for pyrrolopyridine core). The iodine atom induces deshielding in adjacent protons.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₈H₈IN₂: 274.9652).
  • IR Spectroscopy : Identifies C-I stretching (~500 cm⁻¹) and C-N vibrations (~1600 cm⁻¹). These techniques collectively confirm regiochemistry, purity (>95%), and functional group integrity .

Q. What in vitro models are commonly used to assess the biological activity of this compound?

Cytotoxicity is evaluated in cancer cell lines (e.g., human ovarian carcinoma A2780 or mesothelioma STO/AB22) using MTT assays. Apoptosis induction is measured via caspase-3/7 activation, and kinase inhibition is tested using enzymatic assays (e.g., CDK1 inhibition). Endpoints include IC₅₀ values, cell cycle arrest (flow cytometry), and survivin downregulation .

Advanced Research Questions

Q. How does the iodine atom at the 3-position influence reactivity and biological activity compared to other halogenated analogs?

The iodine atom enhances electrophilic substitution reactivity (vs. Br or Cl) due to its polarizability, enabling Suzuki-Miyaura cross-coupling for derivatization. Biologically, iodinated analogs show superior kinase inhibitory activity (e.g., CDK1 IC₅₀ = 0.2 µM) compared to bromo or chloro derivatives, likely due to improved hydrophobic interactions in enzyme binding pockets .

Q. What strategies resolve contradictory data on cytotoxic effects across cancer cell lines?

Discrepancies may arise from cell line-specific expression of drug transporters (e.g., P-glycoprotein) or metabolic enzymes. Mitigation strategies include:

  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes.
  • Combination Studies : Test synergy with taxanes or PARP inhibitors to overcome resistance.
  • Proteomic Analysis : Identify differential target expression (e.g., survivin in mesothelioma vs. ovarian cancer) .

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?

SAR strategies include:

  • Core Modifications : Introducing electron-withdrawing groups (e.g., CF₃) at the 5-position to enhance binding affinity.
  • Side Chain Variations : Adding morpholino or piperazinyl groups to improve solubility and target engagement.
  • Docking Simulations : Use molecular dynamics to predict interactions with kinase ATP-binding pockets (e.g., CDK1) .

Q. What are the challenges in regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

Challenges include controlling reactivity at the electron-rich pyrrole nitrogen and avoiding dimerization. Solutions include:

  • Protecting Groups : Use tosyl (Ts) or benzoyl groups to block the 1-position during iodination.
  • Directed Metalation : Employ LiTMP to direct substitution at the 5-position.
  • Microwave-Assisted Synthesis : Enhance regioselectivity in cross-coupling reactions .

Q. How does the methyl group at the 1-position affect metabolic stability?

The methyl group reduces oxidative metabolism by cytochrome P450 enzymes, improving half-life (t₁/₂ > 6 hours in murine models). Comparative studies with unmethylated analogs show 3-fold higher AUC (area under the curve) in pharmacokinetic profiles .

Comparative Structural Analysis

Compound NameStructure TypeKey FeaturesBiological Impact
This compoundPyrrolopyridineIodine at 3, methyl at 1CDK1 inhibition, IC₅₀ = 0.2 µM
5-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePyrrolopyridineIodine at 5Reduced kinase affinity (IC₅₀ = 5 µM)
4-Nitro-1-methyl-1H-pyrrolo[2,3-b]pyridinePyrrolopyridineNitro at 4Enhanced solubility, lower cytotoxicity

This table highlights how substituent position and electronic properties dictate pharmacological outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

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